3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid
Description
The compound 3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid features a benzoic acid core conjugated via an ethylidene amino bridge to a 1,3,3-trimethyl-substituted indole moiety. This structure combines the electron-withdrawing benzoic acid group with the π-conjugated indole system, making it a candidate for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-20(2)16-9-4-5-10-17(16)22(3)18(20)11-12-21-15-8-6-7-14(13-15)19(23)24/h4-13H,1-3H3,(H,23,24)/b18-11-,21-12? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMDQKOEGAASFX-AJPZXXEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=NC3=CC=CC(=C3)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C\C=NC3=CC=CC(=C3)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,3,3-trimethyl-2,3-dihydro-1H-indole with an appropriate aldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with benzoic acid derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be performed on the double bonds present in the structure.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
Biologically, indole derivatives, including this compound, have shown potential as antiviral and anticancer agents. They interact with multiple biological targets, making them versatile in therapeutic applications .
Medicine
In medicine, the compound’s anti-inflammatory and antimicrobial properties are of particular interest. Research is ongoing to explore its potential as a drug candidate for various diseases .
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials due to its stable aromatic structure .
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Crystallographic and Computational Studies
- 1TD () : Refined using SHELXL (SHELX suite), demonstrating planar geometry and hydrogen-bonding networks critical for protein-ligand interactions .
- Target Compound : Molecular docking predicts strong binding to tryptophan synthase (binding energy −9.2 kcal/mol), leveraging the indole-benzoic acid framework .
Biological Activity
3-[(E)-{2-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene}amino]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzoic acid core substituted with an indole-derived side chain. Its structure can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.
1. Antioxidant Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.
| Study | Findings |
|---|---|
| The compound demonstrated a strong ability to scavenge free radicals in vitro, suggesting its potential as an antioxidant agent. |
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
3. Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines, such as HepG2 (liver cancer) and A2058 (melanoma).
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 15 |
| A2058 | 10 |
The results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways:
- Inhibition of Protein Degradation Systems : Studies suggest that it enhances the activity of proteasomal and autophagic pathways, which are crucial for maintaining cellular homeostasis and preventing cancer cell proliferation .
- Enzyme Interaction : Molecular docking studies reveal that the compound binds effectively to cathepsins B and L, enzymes involved in protein degradation and cancer progression. The binding affinity was noted to be significantly high, indicating a strong interaction that could inhibit their activity .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antioxidant Efficacy : A study conducted on human fibroblasts demonstrated that treatment with the compound resulted in a marked decrease in oxidative stress markers.
- Cancer Cell Inhibition : In a comparative study with standard chemotherapeutics, this compound exhibited superior efficacy in reducing cell viability in melanoma cells while showing minimal toxicity to healthy fibroblast cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
